molecular formula C21H21N7OS B2892267 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide CAS No. 1286722-40-4

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2892267
CAS No.: 1286722-40-4
M. Wt: 419.51
InChI Key: FDLRSZHUUUPKLB-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazole ring, a pyridazine ring, a benzo[d]thiazole moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the pyrazole and pyridazine rings, followed by their functionalization and coupling with the benzo[d]thiazole and piperidine carboxamide groups.

    Preparation of Pyrazole and Pyridazine Rings: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the pyridazine ring can be formed through the condensation of a hydrazine derivative with a 1,4-diketone.

    Functionalization: The functionalization of these rings involves introducing substituents that will facilitate the coupling reactions. For instance, halogenation or nitration can be employed to introduce reactive groups.

    Coupling Reactions: The final step involves coupling the functionalized pyrazole and pyridazine rings with the benzo[d]thiazole and piperidine carboxamide groups. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide: can be compared with other heterocyclic compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c1-14-5-6-16-17(12-14)30-21(23-16)24-20(29)15-4-2-10-27(13-15)18-7-8-19(26-25-18)28-11-3-9-22-28/h3,5-9,11-12,15H,2,4,10,13H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLRSZHUUUPKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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